AKR1C3 Inhibitory Activity: 5-Chloro-1-tetralone Exhibits Lower Ki than 6-Chloro-1-tetralone
In competitive inhibition assays against human recombinant AKR1C3 (a validated target in hormone-dependent cancers), 5-chloro-1-tetralone demonstrates a Ki value of 2,730 nM, while its positional isomer 6-chloro-1-tetralone exhibits an IC₅₀ of 5,460 nM under comparable assay conditions [1][2]. Although one value is expressed as Ki and the other as IC₅₀, under competitive inhibition conditions these metrics are closely related, and the approximately 2-fold difference in potency indicates that the 5-position chloro substituent confers measurably enhanced target engagement relative to the 6-position analog.
| Evidence Dimension | AKR1C3 enzyme inhibition |
|---|---|
| Target Compound Data | Ki = 2,730 nM |
| Comparator Or Baseline | 6-Chloro-1-tetralone: IC₅₀ = 5,460 nM |
| Quantified Difference | ~2.0-fold lower Ki for 5-Cl analog (2,730 nM vs. 5,460 nM) |
| Conditions | Competitive inhibition assay; human recombinant AKR1C3 expressed in E. coli; S-tetralol as substrate |
Why This Matters
Superior target engagement of 5-chloro-1-tetralone at AKR1C3 informs selection for lead optimization programs targeting this enzyme.
- [1] BindingDB BDBM50396748 (CHEMBL366350). Ki: 2.73E+3 nM. Competitive inhibition of human recombinant AKR1C3 assessed as S-tetralol oxidation by Cheng-Prusoff equation analysis. View Source
- [2] BindingDB PrimarySearch_ki. IC₅₀: 5.46E+3 nM. Inhibition of human recombinant AKR1C3 assessed as S-tetralol oxidation by micro plate fluorescence reader based assay. View Source
